molecular formula C17H18O3 B13086775 2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid

2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid

Cat. No.: B13086775
M. Wt: 270.32 g/mol
InChI Key: SCTDUNWLEQHNSI-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid typically involves the etherification of benzyl alcohol with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF). This is followed by alkaline hydrolysis of the ethyl esters to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction can produce benzyl alcohol or other reduced forms.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)phenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-methyl-2-(2-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,16(18)19)14-10-6-7-11-15(14)20-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,18,19)

InChI Key

SCTDUNWLEQHNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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